7-Mercapto-2H-benzo[b][1,4]thiazin-3(4H)-one
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Overview
Description
7-Mercapto-2H-benzo[b][1,4]thiazin-3(4H)-one is an organosulfur compound with a unique structure that includes a benzothiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Mercapto-2H-benzo[b][1,4]thiazin-3(4H)-one typically involves a copper-catalyzed cascade method. This method synthesizes the compound from 2-halo-N-(2-halophenyl)-acetamides and AcSH via an SN2/deacetylation/coupling process . The reaction conditions often include the use of copper catalysts and specific solvents to facilitate the reaction.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the copper-catalyzed cascade method mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 7-Mercapto-2H-benzo[b][1,4]thiazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzothiazines.
Scientific Research Applications
7-Mercapto-2H-benzo[b][1,4]thiazin-3(4H)-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is being explored for its potential as an antitubercular agent.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 7-Mercapto-2H-benzo[b][1,4]thiazin-3(4H)-one involves its interaction with molecular targets such as enzymes and proteins. The sulfur atom in the compound can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. This mechanism is particularly relevant in its potential use as an antitubercular agent .
Comparison with Similar Compounds
2-Mercaptobenzothiazole: Similar in structure but lacks the additional ring present in 7-Mercapto-2H-benzo[b][1,4]thiazin-3(4H)-one.
Benzothiazoline-2-thione: Another related compound with a similar sulfur-containing ring structure.
Properties
Molecular Formula |
C8H7NOS2 |
---|---|
Molecular Weight |
197.3 g/mol |
IUPAC Name |
7-sulfanyl-4H-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C8H7NOS2/c10-8-4-12-7-3-5(11)1-2-6(7)9-8/h1-3,11H,4H2,(H,9,10) |
InChI Key |
GZGLGHZXOQXMDX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(S1)C=C(C=C2)S |
Origin of Product |
United States |
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